2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
“2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been well explored by the scientific community . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is primarily involved in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. Zhou, Porco, and Snyder (2007) detailed a microwave-promoted, cobalt-catalyzed intramolecular cyclization process for the efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, a category to which this compound belongs. This method enabled the preparation of a collection of these compounds, which are relatively simple but rarely addressed in heterocyclic chemistry (Zhou, Porco, & Snyder, 2007).
Catalytic Applications and Chemical Reactions
In another study, Armarego (1967) prepared various naphthyridines, including this compound, by reducing naphthyridines with sodium and ethanol. This research is significant for understanding the structural and chemical properties of these compounds, offering insights into their potential applications in catalytic processes and other chemical reactions (Armarego, 1967).
Potential Pharmaceutical Applications
While your request excludes information related to drug use and dosage, it's worth noting that research into the pharmaceutical applications of naphthyridines is ongoing. For instance, Dow and Schneider (2001) described the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine as a conformationally-locked analog of pharmacologically active compounds, indicating the relevance of this compound class in pharmaceutical research (Dow & Schneider, 2001).
Applications in Library Synthesis and Screening
Furthermore, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been explored for library synthesis. Zhou et al. (2008) utilized these compounds in the synthesis of a 101-membered library, which was subsequently screened for antituberculosis activity, identifying three lead compounds. This highlights the compound's utility in developing diverse chemical libraries for drug discovery (Zhou et al., 2008).
Mechanism of Action
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity .
Safety and Hazards
Future Directions
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the synthetic developments and studying the anticancer activity of 1,6-naphthyridines on different cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, key regulators of cell signaling pathways. By doing so, this compound can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, blocking substrate access and preventing catalytic activity. Additionally, this compound can interact with biomolecules such as DNA and RNA, affecting their structure and function. This compound has also been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can result in cumulative toxicity, affecting multiple organ systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can also affect the levels of key metabolites, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIWZONSZRNOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653326 | |
Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-52-8 | |
Record name | 2-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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